molecular formula C9H9NO2 B1610965 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one CAS No. 3693-08-1

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Cat. No.: B1610965
CAS No.: 3693-08-1
M. Wt: 163.17 g/mol
InChI Key: PBQINQSJWPGZAX-UHFFFAOYSA-N
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Description

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a heterocyclic compound that belongs to the class of oxazepines These compounds are characterized by a seven-membered ring containing one oxygen and one nitrogen atom The structure of this compound includes a fused benzene ring, which imparts unique chemical and physical properties to the molecule

Biochemical Analysis

Biochemical Properties

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial for modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can bind to specific protein receptors, altering their conformation and activity, which can have downstream effects on cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes related to oxidative stress, apoptosis, and inflammation, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of certain kinases, thereby modulating phosphorylation events and altering cellular signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic regulators, leading to alterations in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits good stability under physiological conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of reactive oxygen species . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Low to moderate doses of this compound have been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dose optimization in potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the bioavailability and activity of this compound, as well as its potential for drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters, influencing its intracellular localization and accumulation . Additionally, binding proteins can sequester this compound in specific cellular compartments, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the subcellular distribution of this compound, thereby modulating its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one typically involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids. This reaction is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions . The process can be summarized as follows:

    N-Arylation Reaction: N-arylated 2-aminophenols react with 2-halogenated benzoic or phenylacetic acids to form multi-functionalized triarylamines.

    Intramolecular Lactonization/Acylation: The triarylamines undergo intramolecular lactonization or acylation to yield the desired oxazepine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biomass-derived N-arylated 2-aminophenol as a starting material has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1,5-dihydro-4,1-benzoxazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQINQSJWPGZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579143
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3693-08-1
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1 g o-amino-benzyloxy acetic acid and 1.1 g dicyclohexyl carbodiimide were stirred in 15 ml refluxing methanol for 8 hours. The mixture was evaporated, and the residue was stirred with 50 ml acetone and filtered, whereafter the filtrate was evaporated to give the title compound. M.p. 160°-165° C.
Name
o-amino-benzyloxy acetic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-chloro-N-(2-hydroxymethyl-phenyl)acetamide (7.0 g, 35 mmol) in isopropyl alcohol (100 mL) was added 50% w/w sodium hydroxide aqueous solution (4 mL, 50 mmol). The mixture was stirred at rt overnight. The mixture was extracted with DCM (50 mL×2). The resulting solution was then washed with brine (50 mL×2) and dried over MgSO4. The solvent was evaporated to afford 1,5-dihydro-4,1-benzoxazepin-2-one as a brown solid in 65% yield (3.7 g). MS: 163.0 (M+H)+; tR=1.56 min (method 1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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